molecular formula C24H25N5O3 B607684 GNE-371 CAS No. 1926986-36-8

GNE-371

货号: B607684
CAS 编号: 1926986-36-8
分子量: 431.496
InChI 键: XJRUWGFZGQNPPD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Cancer Research

GNE-371 has been investigated for its role in cancer biology due to its ability to modulate transcriptional processes. The compound has demonstrated antiproliferative synergy when used in combination with BET inhibitors like JQ1, suggesting that it can enhance the efficacy of existing cancer therapies. This synergy indicates that this compound may help overcome resistance mechanisms in cancer cells by targeting TAF1, which is involved in the regulation of oncogenes .

Mechanistic Studies

This compound serves as a valuable tool for mechanistic studies aimed at understanding the role of TAF1 in transcriptional regulation. By selectively inhibiting TAF1(2), researchers can elucidate its function in various cellular processes, including cell growth and differentiation. The compound's ability to engage with endogenous TAF1 allows for detailed investigations into how TAF1 interacts with other transcription factors and chromatin remodeling complexes .

Structural Biology

The development of this compound was facilitated by structural biology techniques, including X-ray crystallography. The cocrystal structure of this compound bound to TAF1(2) provides insights into the binding interactions and conformational changes that occur upon ligand binding. This structural information is crucial for rational drug design and optimization of similar compounds targeting bromodomains .

Case Study 1: Antiproliferative Effects

A study investigating the antiproliferative effects of this compound on various cancer cell lines demonstrated significant growth inhibition, particularly in cells expressing high levels of TAF1. The combination treatment with JQ1 resulted in enhanced cell death compared to either agent alone, highlighting the potential for this compound to be used as part of combination therapies in oncology .

Case Study 2: Target Engagement Assays

In cellular assays designed to measure target engagement, this compound displayed an IC50 value of 38 nM, confirming its effective binding to TAF1(2) within a biological context. These assays are critical for validating the specificity and efficacy of chemical probes before they advance to more complex biological systems .

Data Tables

Application Description IC50 (nM) Synergy
Cancer ResearchEnhances efficacy of BET inhibitors10 (TAF1(2))Yes (with JQ1)
Mechanistic StudiesInvestigates role of TAF1 in transcriptional regulation38 (cellular)N/A
Structural BiologyProvides insights into binding interactionsN/AN/A

生物活性

GNE-371 is a selective chemical probe developed to target the second bromodomain of the human transcription-initiation factor TFIID subunit 1 (TAF1(2)). This compound has shown significant promise in oncology research, particularly due to its selective binding properties and biological activity in cellular assays.

This compound was derived from an earlier lead compound through structure-based design and structure-activity relationship studies. The compound demonstrates a high affinity for TAF1(2), with an IC50_{50} value of 10 nM in biochemical assays, indicating potent inhibition of the target protein. Furthermore, it exhibits an IC50_{50} of 38 nM in cellular target-engagement assays, confirming its effective interaction within a biological context .

The mechanism by which this compound exerts its effects involves the modulation of transcriptional regulation. Bromodomain-containing proteins (BCPs), such as TAF1, play critical roles in various biological processes including chromatin remodeling, DNA damage repair, and cell cycle regulation. By inhibiting TAF1(2), this compound potentially disrupts these processes, leading to altered cellular proliferation and apoptosis in cancer cells .

Biological Activity and Synergy with Other Compounds

This compound has been shown to exhibit antiproliferative synergy when combined with the BET inhibitor JQ1. This combination suggests that this compound not only engages TAF1(2) effectively but also enhances the therapeutic potential of existing treatments by targeting multiple pathways involved in tumor growth .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Initial studies indicated that this compound could significantly reduce cell viability in various cancer cell lines. The compound's selectivity for TAF1(2) over other bromodomain family members highlights its potential for reducing off-target effects commonly associated with broader-spectrum inhibitors .
  • Synergistic Effects : A notable case study demonstrated that this compound, when used alongside JQ1, resulted in enhanced apoptosis in MYC-driven cancers. This finding underscores the importance of dual-targeting strategies in cancer therapy .

Data Summary

The following table summarizes key findings related to this compound's biological activity:

Study Type IC50_{50} (nM) Target Effect
Biochemical Assay10TAF1(2)Potent inhibition
Cellular Assay38TAF1(2)Target engagement
Combination TherapySynergisticTAF1(2) + BETEnhanced apoptosis

常见问题

Basic Research Questions

Q. What are the primary molecular targets of GNE-371 in experimental oncology research?

this compound selectively inhibits the second bromodomains of human transcription-initiation-factor TFIID subunit 1 (TAF1) and its paralog TAF1L. These domains are implicated in chromatin remodeling and transcriptional regulation, particularly in DNA damage response and cell cycle pathways . To identify these targets, researchers typically use competitive binding assays (e.g., AlphaScreen) and cellular target-engagement assays (e.g., CETSA) with IC50 values as key validation metrics .

Q. How is this compound’s selectivity validated against other bromodomains?

Selectivity is assessed using panel-based binding assays against >30 bromodomains. This compound exhibits an IC50 of 10 nM for TAF1(2) and >100-fold selectivity over other bromodomain family members, including BRD4. Researchers should cross-reference selectivity data with publicly available structural databases (e.g., PDB 6DF7) to confirm binding specificity .

Q. What cellular assays are standard for measuring this compound’s activity?

  • Target engagement : Use cellular thermal shift assays (CETSA) to confirm binding to endogenous TAF1(2) (reported IC50 = 38 nM) .
  • Functional effects : Assess antiproliferative activity in cancer cell lines (e.g., synergy studies with BET inhibitors like JQ1) using dose-response matrices and Chou-Talalay synergy analysis .

Advanced Research Questions

Q. How can structural data (PDB 6DF7) guide the optimization of this compound derivatives?

The cocrystal structure of this compound bound to TAF1(2) reveals critical interactions, such as hydrogen bonding with Asp100 and hydrophobic packing with Leu92. Researchers can use molecular docking or free-energy perturbation (FEP) simulations to design analogs with improved binding kinetics or selectivity. Ensure all structural models are validated by X-ray crystallography at ≤2.0 Å resolution .

Q. What methodological steps resolve contradictory antiproliferative effects of this compound across cell lines?

  • Hypothesis-driven design : Test whether variability stems from differential TAF1(2) expression (validate via qPCR/Western blot).
  • Data normalization : Use housekeeping genes (e.g., GAPDH) and include positive controls (e.g., JQ1 for BET inhibition).
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare cell line responses, ensuring n ≥ 3 biological replicates .

Q. How to design experiments probing this compound’s role in DNA damage pathways?

  • Combinatorial assays : Treat cells with this compound and DNA-damaging agents (e.g., cisplatin), then quantify γH2AX foci (immunofluorescence) or COMET assay results.
  • Transcriptomic analysis : Perform RNA-seq to identify TAF1(2)-dependent genes modulated post-treatment. Use pathway enrichment tools (e.g., DAVID, GSEA) to map biological processes .

Q. What statistical methods validate synergy between this compound and BET inhibitors?

  • Synergy quantification : Use the Combination Index (CI) via CompuSyn software, where CI < 1 indicates synergy.
  • Error analysis : Report 95% confidence intervals for dose-response curves and use bootstrapping to assess robustness .

Q. How to optimize this compound’s cellular uptake for in vivo studies?

  • Pharmacokinetic profiling : Measure plasma stability (e.g., mouse microsomal assays) and logP values to assess membrane permeability.
  • Formulation testing : Compare solubility in DMSO/PEG-300 vs. lipid-based nanoparticles. Validate bioavailability via LC-MS/MS in plasma/tissue homogenates .

Q. Data Presentation Guidelines

  • Tables/Figures : Include dose-response curves (IC50 values), synergy plots (CI vs. fraction affected), and structural models (PDB 6DF7). Avoid duplicating data in text and figures .
  • Reproducibility : Provide raw data (e.g., Excel files for synergy matrices) in supplementary materials. Reference experimental protocols from J. Med. Chem. or Nature Protocols .

属性

IUPAC Name

6-but-3-enyl-4-[1-methyl-6-(morpholine-4-carbonyl)benzimidazol-4-yl]-1H-pyrrolo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-3-4-7-29-14-19(17-5-6-25-22(17)24(29)31)18-12-16(13-20-21(18)26-15-27(20)2)23(30)28-8-10-32-11-9-28/h3,5-6,12-15,25H,1,4,7-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRUWGFZGQNPPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C=C(C=C21)C(=O)N3CCOCC3)C4=CN(C(=O)C5=C4C=CN5)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。